4-Methoxynaphthalen-1-amine
Overview
Description
4-Methoxynaphthalen-1-amine is an organic compound with the molecular formula C₁₁H₁₁NO. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH₃) at the fourth position and an amine group (-NH₂) at the first position of the naphthalene ring. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
It is structurally similar to 4-methoxyamphetamine , which is known to interact with several targets. These include the sodium-dependent dopamine transporter , sodium-dependent serotonin transporter , synaptic vesicular amine transporter , alpha-1A adrenergic receptor , and alpha-2A adrenergic receptor . These targets play crucial roles in neurotransmission, affecting mood, cognition, and behavior.
Mode of Action
4-Methoxynaphthalen-1-amine, like its analog 4-Methoxyamphetamine, is likely to interact with its targets to mediate its effects . As a seratogenic drug of the amphetamine class, it acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .
Biochemical Pathways
Based on its similarity to 4-methoxyamphetamine, it may influence theserotoninergic and dopaminergic pathways . These pathways are involved in mood regulation, reward, and various cognitive functions.
Pharmacokinetics
Given its structural similarity to 4-methoxyamphetamine, it might share some pharmacokinetic characteristics .
Result of Action
Based on its structural similarity to 4-methoxyamphetamine, it might induce changes in neurotransmitter levels, particularly serotonin, in the synaptic cleft . This could lead to alterations in mood, cognition, and behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxynaphthalen-1-amine typically involves the nitration of 4-methoxynaphthalene followed by reduction. The nitration process introduces a nitro group (-NO₂) at the desired position, which is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the reduction process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxynaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Scientific Research Applications
4-Methoxynaphthalen-1-amine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4-Methoxynaphthalene
- 1-Naphthylamine
- 4-Methoxybenzylamine
Comparison: 4-Methoxynaphthalen-1-amine is unique due to the presence of both the methoxy and amine groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-methoxynaphthalene lacks the amine group, limiting its reactivity in certain contexts. Similarly, 1-naphthylamine lacks the methoxy group, affecting its solubility and interaction with biological targets .
Properties
IUPAC Name |
4-methoxynaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMUPDOMGALPOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454284 | |
Record name | 4-methoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16430-99-2 | |
Record name | 4-methoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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